(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine (5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783616
InChI: InChI=1S/C12H21NS/c1-10(2)6-7-11(3)13-9-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C12H21NS
Molecular Weight: 211.37 g/mol

(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17783616

Molecular Formula: C12H21NS

Molecular Weight: 211.37 g/mol

* For research use only. Not for human or veterinary use.

(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine -

Specification

Molecular Formula C12H21NS
Molecular Weight 211.37 g/mol
IUPAC Name 5-methyl-N-(thiophen-2-ylmethyl)hexan-2-amine
Standard InChI InChI=1S/C12H21NS/c1-10(2)6-7-11(3)13-9-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3
Standard InChI Key MQNMFWWIIFNOGO-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC(C)NCC1=CC=CS1

Introduction

Structural Characterization and Fundamental Properties

Molecular Architecture and Nomenclature

(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine consists of two primary subunits: a 5-methylhexan-2-yl group and a thiophen-2-ylmethyl moiety linked via an amine functional group. The branched alkyl chain (5-methylhexan-2-yl) introduces steric bulk, while the thiophene ring contributes aromaticity and potential π-stacking capabilities. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this structure, with alternative synonyms including AKOS009006100 and EN300-169310 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1600671-50-8
Molecular FormulaC12H21NS\text{C}_{12}\text{H}_{21}\text{NS}
Molecular Weight211.37 g/mol
SynonymsAKOS009006100, EN300-169310

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic substitution reaction between 5-methylhexan-2-amine and thiophen-2-ylmethyl chloride under basic conditions. A typical procedure includes:

  • Dissolving 5-methylhexan-2-amine in anhydrous dichloromethane or toluene.

  • Adding thiophen-2-ylmethyl chloride dropwise at 0–5°C.

  • Introducing a base (e.g., sodium hydroxide or potassium carbonate) to neutralize HCl byproducts.

  • Refluxing for 12–24 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate) .

This method yields the target compound in ~60–75% purity, requiring further refinement for analytical-grade material.

Table 2: Synthesis Conditions Comparison

ParameterLaboratory ScaleIndustrial Scale
SolventDichloromethaneToluene
TemperatureReflux (~40°C)80–100°C
Reaction Time12–24 hours1–2 hours
Purification MethodColumn ChromatographyDistillation

Chemical Reactivity and Functionalization

Amine-Driven Reactions

The primary amine group enables classical reactions:

  • Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides, respectively.

  • Salt Formation: Forms hydrochlorides with HCl, improving water solubility for biological assays.

  • Schiff Base Formation: Condenses with aldehydes/ketones, though steric hindrance from the branched alkyl chain may limit reactivity .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration) at the 5-position, offering routes to derivatives with enhanced electronic properties . For example, nitration could introduce a nitro group for subsequent reduction to an amine, expanding hydrogen-bonding capabilities .

Hypothesized Biological Activity and Applications

Materials Science Applications

As a specialty material, potential uses include:

  • Ligands in Catalysis: The amine and thiophene groups could coordinate transition metals (e.g., Ir, Pd) for cross-coupling reactions .

  • Polymer Additives: Thiophene derivatives often enhance conductivity in conjugated polymers, suggesting utility in organic electronics.

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